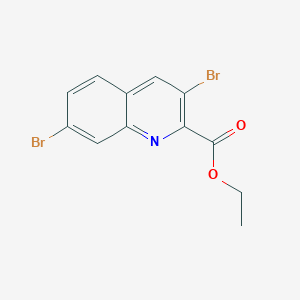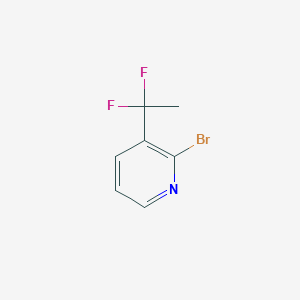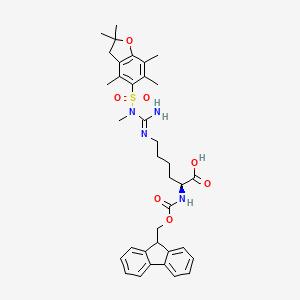
Fmoc-HomoArg(Me,pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-HomoArg(Me,pbf)-OH is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group allows for the protection of the amino group during synthesis, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) group protects the guanidino group of arginine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the pbf group. This is achieved by reacting arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is done by reacting the pbf-protected arginine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base.
Methylation: The methylation of the homoarginine derivative is carried out using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Methylation: The methylation of the guanidino group can be achieved using methyl iodide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Methylation: Methyl iodide.
Major Products Formed
Deprotected Homoarginine: After removal of the Fmoc and pbf groups.
Peptide Chains: When used in peptide synthesis, the compound forms part of the growing peptide chain.
科学研究应用
Chemistry
Fmoc-HomoArg(Me,pbf)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine derivatives into peptide chains, which can be used to study protein-protein interactions and enzyme-substrate interactions.
Biology
In biological research, this compound is used to synthesize peptides that can act as inhibitors or substrates for various enzymes. It is also used in the study of cell signaling pathways and protein function.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.
作用机制
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the pbf group protects the guanidino group. Once incorporated into the peptide chain, the protecting groups are removed, allowing the arginine derivative to interact with its target proteins or enzymes. The methylation of the guanidino group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but without the methylation.
Fmoc-HomoArg(pbf)-OH: Similar but lacks the methyl group on the guanidino group.
Fmoc-Arg(Me,pbf)-OH: Similar but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both the Fmoc and pbf protecting groups, as well as the methylation of the guanidino group. This combination of features allows for greater versatility in peptide synthesis and enhances the compound’s binding affinity and specificity in biological applications.
属性
分子式 |
C36H44N4O7S |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
(2S)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m0/s1 |
InChI 键 |
VNGKBRQOVBZBGA-PMERELPUSA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
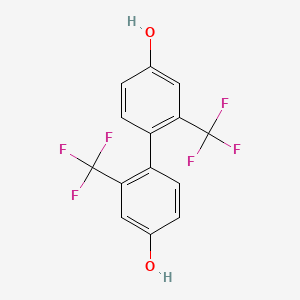
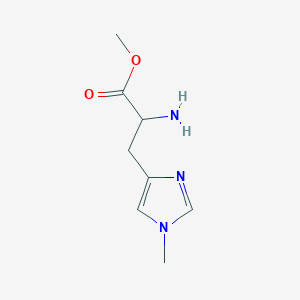
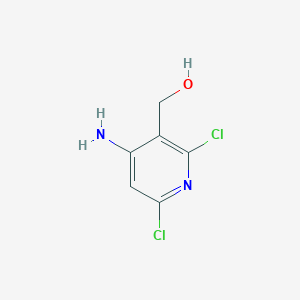


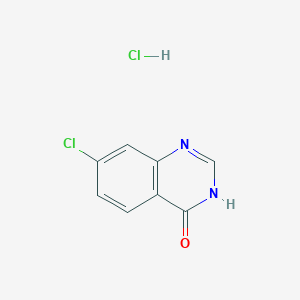
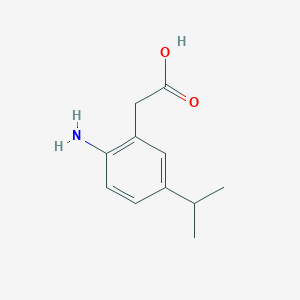
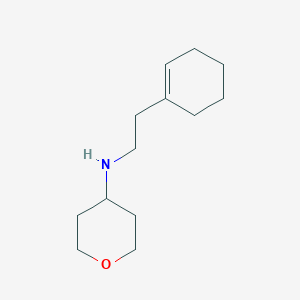
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
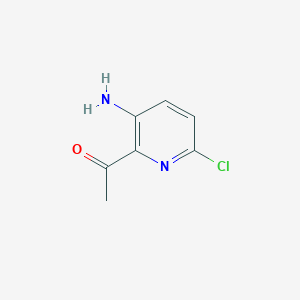
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
